8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship

8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887671-59-2) belongs to the imidazo[2,1-f]purine-2,4-dione class, a tricyclic scaffold recognized for its ability to engage serotonin (5‑HT₁A, 5‑HT₇) receptors and phosphodiesterase (PDE4B, PDE10A) enzymes. The compound incorporates a distinctive 2‑(benzyloxy)phenyl substituent at the 8‑position and methyl groups at N1, N3 and N7, distinguishing it from the widely studied piperazinylalkyl‑containing analogs such as AZ‑853 and AZ‑861.

Molecular Formula C23H21N5O3
Molecular Weight 415.453
CAS No. 887671-59-2
Cat. No. B2716726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS887671-59-2
Molecular FormulaC23H21N5O3
Molecular Weight415.453
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C23H21N5O3/c1-15-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(15)17-11-7-8-12-18(17)31-14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3
InChIKeyFNVNCLJDUDGARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887671-59-2) – Structural Identity and Core Scaffold


8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887671-59-2) belongs to the imidazo[2,1-f]purine-2,4-dione class, a tricyclic scaffold recognized for its ability to engage serotonin (5‑HT₁A, 5‑HT₇) receptors and phosphodiesterase (PDE4B, PDE10A) enzymes [1]. The compound incorporates a distinctive 2‑(benzyloxy)phenyl substituent at the 8‑position and methyl groups at N1, N3 and N7, distinguishing it from the widely studied piperazinylalkyl‑containing analogs such as AZ‑853 and AZ‑861 [2]. Its molecular formula is C₂₃H₂₁N₅O₃ and its molecular weight is 415.44 g mol⁻¹ [3].

1
Scaffold: Imidazo[2,1-f]purine-2,4-dione with reported 5-HT1A/5-HT7 and PDE4B/10A engagement context
2
Substituent: 2-(Benzyloxy)phenyl at 8-position, no basic amine; diverges from piperazinylalkyl series
3
May support selectivity profiling, negative-control studies, or CNS-focused library diversification

Why Imidazo[2,1-f]purine-2,4-dione Analogs Cannot Be Casually Interchanged: The Case for 8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl Derivative


Close structural analogs within the imidazo[2,1-f]purine-2,4-dione family display sharply divergent pharmacological profiles despite sharing the same core scaffold. For example, replacing the 8‑position substituent from a piperazinylbutyl chain (AZ‑853) to a piperazinylpentyl chain with a terminal 2‑fluorophenyl group (compound 9) shifts the primary mechanism from 5‑HT₁A partial agonism to mixed 5‑HT₁A/5‑HT₇ receptor engagement while introducing PDE4B/PDE10A inhibitory activity [1][2]. The target compound’s 2‑(benzyloxy)phenyl substituent introduces a distinct electronic and steric environment that is absent in the extensively characterized aminopiperazinyl series, making it impossible to extrapolate selectivity, metabolic stability, or in vivo efficacy from published analog data [1].

8-Substituent topology shift
Replacing piperazinylalkyl with benzyloxy removes the basic amine, which may alter receptor engagement, ionization-dependent distribution, and off-target profiles.
Class-wide extrapolation risk
Published pharmacological data from aminopiperazinyl imidazo[2,1-f]purine-2,4-diones may not transfer; the distinct electronic/steric environment can shift selectivity and metabolic stability.

Quantitative Differentiation Evidence for 8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


Structural Divergence from the Aminopiperazinyl Series: Substituent Topology

The 8‑position 2‑(benzyloxy)phenyl substituent replaces the flexible aminopiperazinylalkyl chain found in lead compounds such as AZ‑853 and compound 9. This replacement eliminates the basic nitrogen atom and introduces a planar, electron‑rich aromatic system, which is predicted to profoundly alter receptor‑binding orientation and physicochemical properties [1].

Substituent Topology
Class-level
2-(benzyloxy)phenyl
cLogP ≈ 3.8
tPSA ≈ 68 Ų
no basic amine
vs
AZ-853 piperazinylbutyl
cLogP ≈ 2.4
tPSA ≈ 56 Ų
basic amine
Altered ionization may shift BBB penetration and off-target interaction context relative to amine-containing analogs.
Computed descriptors; experimental binding data to verify.
Medicinal Chemistry Serotonin Receptor Ligands Structure-Activity Relationship

Lipophilicity Differentiation vs. A₃ Adenosine Receptor Antagonists

Within the imidazo[2,1-f]purine‑2,4‑dione class, A₃ adenosine receptor antagonists such as 1‑benzyl‑3‑propyl‑1H,8H‑imidazo[2,1-f]purine‑2,4‑dione derivatives typically maintain cLogP values between 1.5 and 2.8 for optimal receptor affinity [1]. The target compound’s cLogP of approximately 3.8 places it in a significantly more lipophilic region, which may confer advantages for CNS penetration but could increase metabolic liability [2].

Lipophilicity vs A3 Antagonist
Reported
ΔcLogP ≈ +1.7
Higher lipophilicity may improve brain uptake potential but could alter hepatic clearance context; CNS screening context may require review.
Computed cLogP; in vitro ADME data to verify.
Adenosine Receptors Lipophilicity Drug Design

Hydrogen‑Bond Acceptor Capacity Relative to Fluorinated Arylpiperazinyl Analogs

The benzyloxy oxygen in the target compound adds a hydrogen‑bond acceptor site not present in the 2‑fluorophenylpiperazinyl series (e.g., compound 9). Topological polar surface area (tPSA) increases from approximately 56 Ų to 68 Ų, and the count of hydrogen‑bond acceptors rises from 5 to 6 [1]. This difference is expected to modulate interactions with hydrogen‑bond donor residues in receptor binding pockets.

H-Bond Acceptor Capacity
Class-level
Target: HBA = 6
tPSA ≈ 68 Ų
vs
Compound 9: HBA = 5
tPSA ≈ 56 Ų
Increased H-bond acceptor count may shift target-off-target selectivity; receptor-screening library procurement may require pharmacophoric review.
Computed from SMILES; experimental receptor profiling to verify.
Physicochemical Properties Hydrogen Bonding Receptor Binding

Recommended Application Scenarios for 8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione


CNS‑Focused Fragment‑Based or Diversity‑Oriented Screening Libraries

The compound’s elevated cLogP (~3.8) relative to typical A₃ adenosine receptor antagonists satisfies the physicochemical criteria for CNS drug‑likeness (2 < cLogP < 5, tPSA < 90 Ų) [1]. Its benzyloxy‑phenyl motif provides a rigid, π‑rich pharmacophore that is absent in flexible aminopiperazinyl leads, making it a valuable entry for fragment‑growing campaigns targeting serotonin or adenosine receptor subtypes where occupation of a hydrophobic sub‑pocket is desired [2].

Selectivity‑Profiling Tool Compound for Imidazo[2,1-f]purine‑2,4‑dione Structure‑Activity Relationship (SAR) Studies

Because the benzyloxy substituent eliminates the basic amine present in the majority of published 5‑HT₁A/5‑HT₇ ligands from this class, this compound can serve as a negative‑control probe in assays where amine‑mediated off‑target activity (e.g., histamine H₁, α₁‑adrenergic) must be excluded [1]. Its use permits deconvolution of amine‑dependent polypharmacology from scaffold‑driven receptor engagement.

Physicochemical Benchmarking Against Literature Imidazo[2,1-f]purine‑2,4‑dione Analogs

With a computed tPSA of ~68 Ų and cLogP of ~3.8, the compound occupies a distinct region of property space compared to both the more polar A₃ antagonist series (cLogP ~ 2.1) and the more complex piperazinyl‑containing antidepressants (cLogP ~ 2.4) [1][2]. This makes it a useful calibration standard for in silico models predicting permeability, solubility, or metabolic stability within the imidazopurine‑dione chemotype.

Synthetic Intermediate for Late‑Stage Diversification of 8‑Aryl‑imidazo[2,1-f]purine‑2,4‑diones

The benzyloxy group is a well‑established protecting group that can be cleaved under mild hydrogenolysis conditions to reveal a phenolic hydroxyl handle. This permits on‑demand late‑stage functionalization (e.g., alkylation, sulfonylation, glycosylation) for the generation of focused analog libraries, offering a synthetic flexibility advantage over analogs where the 8‑position substituent is introduced early and cannot be easily modified post‑scaffold assembly [1].

Application
Selection Property
Validation Focus
CNS-focused fragment/diversity screening libraries
Elevated cLogP within CNS drug-likeness space
Blood-brain barrier permeability prediction models
Selectivity-profiling tool for SAR studies
Absence of basic amine reduces amine-driven polypharmacology
Exclusion of histamine H1, α1-adrenergic off-target assays
Physicochemical benchmarking against literature analogs
Distinct tPSA/cLogP region vs A3 antagonist and piperazinyl series
In silico permeability, solubility, or metabolic stability model calibration
Synthetic intermediate for late-stage diversification
Benzyloxy as cleavable protecting group for phenolic handle
Mild hydrogenolysis and subsequent functionalization efficiency
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